

Chemical and physical properties of Phalloidin

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An In-depth Technical Guide to the Chemical and Physical Properties of **Phalloidin** for Researchers, Scientists, and Drug Development Professionals.

Abstract

Phalloidin is a bicyclic heptapeptide toxin isolated from the poisonous Amanita phalloides mushroom, commonly known as the death cap.[1][2] Its high affinity and specific binding to filamentous actin (F-actin) make it an indispensable tool in cell biology for visualizing the actin cytoskeleton.[2] **Phalloidin** stabilizes actin filaments by preventing their depolymerization, thereby potently disrupting the dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes including cell motility, division, and signal transduction.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties of **phalloidin**, its mechanism of action, and detailed protocols for its application in research.

Chemical and Physical Properties

Phalloidin is a crystalline solid that is highly toxic.[1][5] Its unique structure, featuring a thioether bridge between a cysteine and tryptophan residue, is crucial for its biological activity. [6][7]

Chemical Properties



Property	Value	Reference
Molecular Formula	C35H48N8O11S	[1][8]
Molecular Weight	788.87 g/mol	[1][5][9][10][11]
CAS Number	17466-45-4	[5][8][10][11]
IUPAC Name	(1S,14R,18S,20S,23S,28S,31 S,34R)-28-[(2R)-2,3-dihydroxy- 2-methylpropyl]-18-hydroxy- 34-[(1S)-1- hydroxyethyl]-23,31-dimethyl- 12-thia- 10,16,22,25,27,30,33,36- octazapentacyclo[12.11.11.0 ³ ,1 ¹ 1.0 ⁴ ,9.016,20]hexatriaconta- 3(11),4,6,8-tetraene- 15,21,24,26,29,32,35-heptone	[9]

Physical Properties

Property	Value	Reference
Appearance	White needle-like crystals	[1]
Melting Point	281-282 °C (538-540 °F; 554- 555 K) (hexahydrate) [1][9]	
Solubility		
Water	0.5 mg/mL (warm)	[8][12]
Methanol	10 mg/mL	[13]
Ethanol	10 mg/mL	[8]
DMSO	10 mg/mL	[8]
DMF	10 mg/mL	[8]
UV Absorption Max (λmax)	222, 291 nm	[8][12]



Stability and Storage

Lyophilized **phalloidin** is stable for at least one year when stored at -20°C, desiccated, and protected from light.[7] Stock solutions in methanol or DMSO are also stable for at least one year when stored at -20°C.[6][14] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[15][16] **Phalloidin**'s affinity for actin is pH-sensitive and is lost at elevated pH due to the cleavage of the thioether bridge.[6][7][17]

Interaction with Actin

Phalloidin's biological effects stem from its highly specific and strong interaction with F-actin.

Mechanism of Action

Phalloidin binds at the interface between F-actin subunits, locking them together and preventing depolymerization.[1] It does not bind to monomeric G-actin.[2][18] This stabilization of actin filaments shifts the monomer-polymer equilibrium towards the polymer, lowering the critical concentration for polymerization by up to 30-fold.[6][7][14] **Phalloidin** also inhibits the ATP hydrolysis activity of F-actin.[1][9]

Binding Kinetics and Affinity

Phalloidin binds to actin filaments with high affinity. The dissociation constant (Kd) for the actin-**phalloidin** complex is in the nanomolar range, approximately 20-30 nM.[5][13] It binds stoichiometrically at a ratio of about one **phalloidin** molecule per actin subunit.[2][6] The binding of **phalloidin** prevents the dissociation of actin monomers from both the preferred (barbed) and non-preferred (pointed) ends of the filament.

Parameter	Value	Reference
Dissociation Constant (Kd)	~20-30 nM	[5][13]
Binding Stoichiometry	1:1 (Phalloidin:Actin subunit)	[2][6]

Biological Effects and Toxicity

Phalloidin is a potent toxin, primarily affecting liver cells, which readily take it up via bile salt transporters.[1] The stabilization of actin filaments disrupts the cytoskeleton, leading to



cytotoxicity.[4]

Parameter	Value	Organism	Route	Reference
LD ₅₀	2 mg/kg	Mouse	Intraperitoneal	[1][9]

Experimental Protocols

Phalloidin's high affinity and specificity for F-actin have made it a valuable tool for fluorescently labeling and visualizing the actin cytoskeleton in fixed and permeabilized cells.[1]

Fluorescent Staining of F-Actin in Cultured Cells

This protocol describes the staining of adherent cells grown on coverslips.

Materials:

- Cells grown on sterile glass coverslips
- Phosphate-buffered saline (PBS), pH 7.4
- Methanol-free formaldehyde (3-4% in PBS)
- Triton X-100 (0.1% in PBS)
- Bovine serum albumin (BSA) (1% in PBS)
- Fluorescently labeled **phalloidin** stock solution (e.g., in methanol or DMSO)
- Mounting medium

Procedure:

- Fixation: Wash cells twice with pre-warmed PBS. Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[17]
- Rinsing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

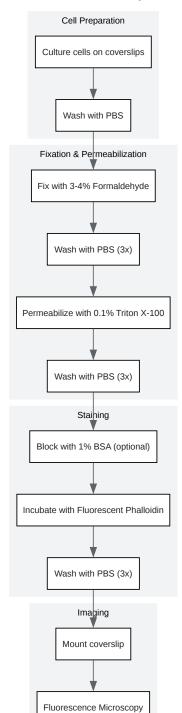
Foundational & Exploratory





- Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 3-5 minutes to permeabilize the cell membranes.[17]
- Rinsing: Wash the cells three times with PBS for 5 minutes each.
- Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[17]
- Staining: Dilute the fluorescent **phalloidin** stock solution to its working concentration in PBS with 1% BSA. A common dilution is 1:100 to 1:1000.[17] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[17]
- Rinsing: Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin conjugate.[17]
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
- Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.





Experimental Workflow: F-Actin Staining with Phalloidin

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Caption: Workflow for fluorescently labeling F-actin in cultured cells.



In Vitro Actin Polymerization Assay (Pyrene-Actin)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin. **Phalloidin** can be added to observe its effect on polymerization.

Materials:

- Pyrene-labeled G-actin
- Unlabeled G-actin
- G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
- 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
- Phalloidin stock solution or control buffer
- Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

- Actin Preparation: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically 1-4 μΜ.[3]
- Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for pyrene-actin.
- Reaction Mix: In a cuvette, combine the G-actin solution with either the **phalloidin** solution at the desired concentration or a control buffer.
- Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x polymerization buffer. Mix quickly.
- Data Acquisition: Immediately begin recording the fluorescence intensity over time. The fluorescence will increase as pyrene-G-actin is incorporated into the growing filaments.



Analysis: Plot fluorescence intensity versus time to obtain a polymerization curve. The rate of
polymerization can be determined from the slope of the curve during the elongation phase.
 The effect of **phalloidin** will be observed as a change in the polymerization kinetics, typically
an increased rate and extent of polymerization.

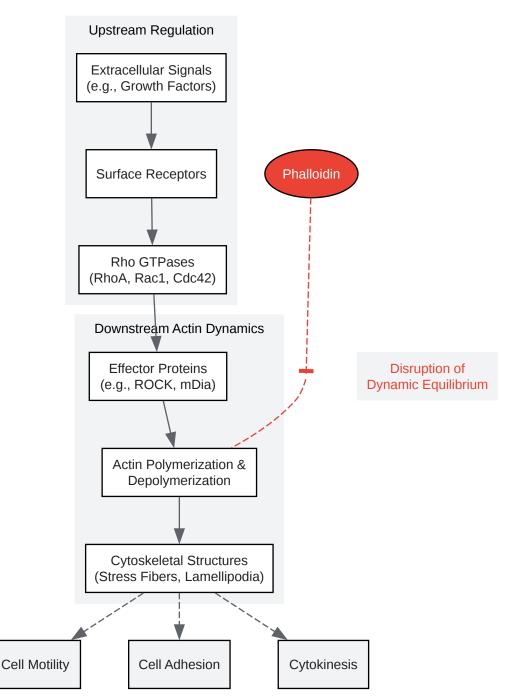
Signaling Pathways

The actin cytoskeleton is a hub for numerous signaling pathways. By locking actin filaments in a static state, **phalloidin** indirectly but profoundly impacts these pathways.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound and an inactive GDP-bound state to control the formation of stress fibers, lamellipodia, and filopodia. The dynamic remodeling of actin is essential for their function. **Phalloidin**-induced stabilization of actin filaments disrupts the downstream effects of Rho GTPases, thereby inhibiting processes like cell migration, adhesion, and cytokinesis.[8][10] For instance, the formation of stress fibers, which is downstream of RhoA activation, is dependent on actin polymerization, a process that is dysregulated by **phalloidin**.[17]





Impact of Phalloidin on Rho GTPase Signaling

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Caption: **Phalloidin** disrupts Rho GTPase signaling by stabilizing F-actin.



Conclusion

Phalloidin's unique ability to specifically bind and stabilize filamentous actin has established it as a cornerstone tool in cell biology research. Its well-characterized chemical and physical properties, coupled with its potent biological effects, allow for detailed investigation of the actin cytoskeleton's role in various cellular functions. Understanding the technical details of **phalloidin**'s properties and its impact on cellular signaling pathways is crucial for its effective application in research and for exploring its potential in drug development.

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